The table below summarizes the available quantitative data for IDO-IN-14 from a supplier's datasheet [1]. Please note that specific purity information was not provided in the search results.
| Parameter | Value / Specification |
|---|---|
| Product Name | This compound |
| Supplier Catalog Number | T62270 |
| CAS Number | 2568302-02-1 [1] |
| Format | 50 mg [1] |
| Biological Activity (IC50) | 0.6928 nM [1] |
| Storage Temperature | -20°C [1] |
| Shipping Conditions | Cool pack [1] |
This compound is a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) [2]. IDO1 is a key immunomodulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway [3]. The activity of this pathway in the tumor microenvironment and other inflammatory settings can suppress immune responses, making IDO1 a significant target in cancer immunotherapy and other disease areas [3] [4] [2].
The following diagram illustrates the IDO1-mediated signaling pathway, which is crucial for understanding the biological context in which this compound is used.
For researchers needing to determine solubility experimentally, a robust method involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy [1]. The following workflow outlines the key steps in this process:
This method provides a quantitative concentration value. For bioscreening purposes, compounds are often simply classified as "soluble" or "insoluble" based on a predefined threshold, such as 1 mM for fragment-based screening [1].
The table below summarizes the critical parameters for the NMR solubility protocol and important properties of the solvent, DMSO.
| Parameter / Property | Specification | Notes / Relevance |
|---|---|---|
| Stock Concentration | 100 mM | Initial dissolution target in DMSO [1]. |
| Test Concentration | 1 mM | Standard for fragment-based screening (FBS) [1]. |
| Solubility Threshold | 1000 µM (1 mM) | Compounds ≥ threshold are "soluble" for FBS [1]. |
| "Gray Zone" | 900 - 999 µM | Excluded due to experimental error (50 µM) [1]. |
| Quantification Method | ERETIC2 / PULCON | NMR method using an internal standard for accuracy [1]. |
| DMSO Boiling Point | 189 °C (372 °F) | Evaporates slowly, making it hard to remove by evaporation [2]. |
| DMSO Freezing Point | 19 °C (66 °F) | Can solidify at room temperature; requires management [2]. |
| DMSO Hygroscopicity | High | Readily absorbs water, which can affect results over time [2]. |
Working with DMSO and stock solutions requires careful attention to detail to ensure reliable experimental outcomes.
IDO1 is a cytosolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine [1] [2]. This activity plays a critical role in creating an immunosuppressive tumor microenvironment.
The core mechanism of immunosuppression involves two main pathways:
The following diagram illustrates this key immunosuppressive pathway and the primary site of action for enzymatic inhibitors like IDO-IN-14.
IDO1-mediated immunosuppressive pathway and inhibitor target. IDO1, induced by IFNγ, consumes tryptophan and produces kynurenine, which activates AhR to suppress anti-tumor immunity.
Most IDO1 inhibitors are competitive inhibitors that bind to the enzyme's active site. The table below summarizes key characteristics of several well-studied inhibitors, which provide a context for the expected properties of this compound.
| Inhibitor Name | Chemical Class / Notes | Reported Potency (IC₅₀ / Kᵢ) | Key Characteristics & Clinical Findings |
|---|---|---|---|
| Epacadostat | Tryptophan analog | ~10-70 nM (cell-free) [6] | Highly potent and selective for IDO1; failed in a Phase III trial (ECHO-301) in combo with anti-PD-1 [1] [4]. |
| Navoximod | Tryptophan analog | ~7 nM (IDO1), ~1.5 µM (TDO) [6] | A dual IDO1/TDO inhibitor; undergoes extensive metabolism by UDP-glucuronosyltransferases [6]. |
| Indoximod (D-1-MT) | 1-methyl-D-tryptophan | ~2.5 mM (cell-free) [6] | Relatively weak enzyme inhibitor; may act through non-enzymatic (off-target) pathways to modulate mTOR signaling [3] [6]. |
| BMS-986205 | Non-tryptophan analog | < 1 nM (Kᵢ) [6] | A potent, irreversible inhibitor that binds to and inactivates the IDO1 enzyme [6]. |
A critical lesson from clinical trials is that inhibiting the IDO1 enzyme's catalytic activity may not be sufficient for effective anti-cancer therapy [1]. This is due to several factors:
To fully characterize a compound like this compound, researchers employ a suite of experimental protocols. Key methodologies are summarized below.
| Experimental Area | Key Protocols & Assays | Measured Outputs & Significance |
|---|---|---|
| Enzymatic Activity | Cell-free assays with recombinant human IDO1 enzyme; HPLC or MS to quantify kynurenine production [6]. | IC₅₀ value: Concentration for 50% inhibition. Determines direct potency and mechanism (competitive/non-competitive). |
| Cellular Activity | Co-culture of cancer cells (e.g., HeLa) with T-cells; IDO1-positive human dendritic cells stimulated with IFN-γ [3] [6]. | T-cell proliferation; Kyn/Trp ratio in supernatant. Confirms activity in a physiological cellular context. |
| Target Engagement | Cellular thermal shift assay (CETSA); immunoprecipitation/Western blot to assess IDO1 protein stability [4] [5]. | Stabilization of IDO1 against heat-induced degradation; changes in IDO1 ubiquitination/half-life. |
| Immune Phenotyping | Flow cytometry of tumor-infiltrating lymphocytes from syngeneic mouse models (e.g., MC38) [4] [5]. | Frequency of CD8⁺ T-cells, Tregs (CD4⁺FoxP3⁺), and MDSCs; cytokine production (IFN-γ, Granzyme B). |
| Metabolite Profiling | LC-MS/MS analysis of serum/plasma and tumor homogenates [7] [6]. | Concentrations of Trp, Kyn, and other metabolites; Kyn/Trp ratio as a biomarker for in vivo target engagement. |
The experimental workflow for characterizing an IDO inhibitor's effects, from molecular to systemic levels, can be visualized as follows.
A multi-tiered experimental workflow for profiling IDO inhibitors, progressing from in vitro assays to in vivo validation.
Given the limitations of catalytic inhibitors, alternative strategies are being explored:
Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into L-kynurenine (Kyn) [1]. This reaction initiates the kynurenine pathway, which is a critical mechanism of tumor-mediated immune escape [2] [3].
The immunosuppressive effects of IDO1 activity are multifaceted, achieved through two primary mechanisms:
The diagram below summarizes the core IDO1-mediated immunosuppressive signaling pathway.
IDO1-mediated immunosuppressive signaling pathway. IFN-γ induces IDO1 expression, which depletes tryptophan and produces kynurenine, leading to T cell dysfunction and differentiation of regulatory T cells. [2] [3] [1]
Since data on IDO-IN-14 is unavailable, the table below summarizes key characteristics of major IDO1 inhibitors that have advanced to clinical trials, which are often the focus of technical guides.
| Inhibitor Name | Chemical Class / Key Feature | Mechanism of Action | Highest Phase Reported | Key Clinical Outcome / Note |
|---|---|---|---|---|
| Epacadostat [1] | Imidazoisoindole Derivative | Potent, reversible competitive inhibitor of the IDO1 enzyme. | Phase III | Failed to show benefit + anti-PD-1 in melanoma (ECHO-301/KEYNOTE-252). |
| BMS-986205 [1] | Aryl Oxazine / PROTAC Candidate | Irreversible, covalent inhibitor of IDO1; also a basis for a PROTAC degrader. | Phase I/II | Designed for once-daily dosing. |
| Indoximod (NLG-8189) [2] [1] | 1-methyl-tryptophan (1-MT) | Tryptophan mimetic; disrupts IDO1 pathway (acts on downstream signaling, not direct enzyme inhibition). | Phase II | Being tested in combination with various therapies. |
| Navoximod (GDC-0919) [2] | Tryptophan Derivative | Small molecule inhibitor of the IDO1 enzyme. | Phase I | |
| PF-06840003 [1] | Tryptophan Derivative | Selective IDO1 inhibitor; designed for brain penetration. | Phase I | Investigated for glioblastoma. |
The evaluation of any IDO1 inhibitor typically involves a series of standardized experimental protocols. The flowchart below outlines a general tiered workflow for preclinical testing.
General tiered workflow for the preclinical evaluation of IDO1 inhibitors, progressing from biochemical assays to in vivo models. [4] [1]
Here are the detailed methodologies for the key experiments cited in the workflow:
The field is evolving based on lessons from clinical trials and new biological insights:
The table below summarizes key data for IDO1-IN-18 (CAS No. 2328099-08-5), a potent IDO1 inhibitor with research potential for cancer diseases [1].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₂₃H₁₈F₄N₂O₃ [1] |
| Molecular Weight | 446.39 g/mol [1] |
| Appearance | White to off-white solid [1] |
| Solubility in DMSO | 250 mg/mL (560.05 mM) [1] |
| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month [1] |
Based on the available data, here are detailed methodologies for preparing stock and working solutions of IDO1-IN-18.
This concentrated stock solution is suitable for in vitro experiments.
For animal studies, the DMSO stock must be further diluted into a physiologically acceptable vehicle. The search results provide two recommended formulations [1].
Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline This protocol yields a clear solution suitable for various administration routes.
Protocol 2: 10% DMSO + 90% (20% SBE-β-CD in Saline) This formulation uses a cyclodextrin to enhance solubility and stability, and may require ultrasonication.
Protocol 3: 10% DMSO + 90% Corn Oil This lipid-based formulation is useful for oral gavage or if the dosing period exceeds half a month.
The following diagram visualizes the complete process from solid compound to ready-to-use solutions.
While the information for IDO1-IN-18 is a valuable guide, here are steps you can take to address the lack of data for IDO1-IN-14 specifically:
This protocol outlines the steps for preparing a 10 mM dimethyl sulfoxide (DMSO) stock solution of a small molecule IDO inhibitor, using the published data for NLG-1489 (IDO-IN-5) as a guiding example [1].
The properties of the compound directly influence the choice of solvent and storage conditions [1].
| Property | Value for NLG-1489 |
|---|---|
| Molecular Formula | C₁₈H₂₁FN₂O₂ |
| Molecular Weight | 316.37 g/mol |
| CAS Number | 1402837-79-9 |
| Purity | ≥98% |
| Appearance | White to off-white solid powder |
The following steps assume you are preparing a 10 mL stock solution of 10 mM NLG-1489. Adjust the calculations for your desired volume and concentration.
1. Calculate the Mass of Compound Required
2. Weigh the Compound
3. Dissolve the Compound
4. Aliquot and Store
The diagram below summarizes the key stages of the stock solution preparation process.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the first, rate-limiting step in the degradation of tryptophan into kynurenine [3] [4]. In the tumor microenvironment, this activity creates an immunosuppressive state by depleting tryptophan (which suppresses effector T-cell function) and generating kynurenine (which activates regulatory T cells via the AhR pathway) [3] [4]. Therefore, IDO1 is a significant target in cancer immunotherapy.
Although early-phase clinical trials of IDO1 inhibitors combined with checkpoint blockade showed promise, a phase 3 trial did not meet its primary endpoint [3]. Despite this, research into IDO inhibition remains active, exploring its role in other diseases and its potential in patient-stratified therapies [3] [4].
To obtain the precise information needed for this compound, I suggest you:
The core of this assay involves inducing IDO1 expression in HeLa cells, treating them with an inhibitor, and then quantifying the enzymatic activity by measuring the production of kynurenine.
1. Cell Culture and IDO1 Induction [1] [2]
2. Sample Preparation and Kynurenine Quantification [1]
3. Data Analysis
The table below summarizes performance data for several characterized IDO1 inhibitors in HeLa cell-based assays, which can be used for benchmarking.
| Inhibitor Name | Reported IC50 in HeLa cells | Key Experimental Conditions | Citation |
|---|---|---|---|
| PCC0208009 | 2 nM (inhibitory concentration) | 48-hour pre-treatment; 122 µM Trp, 25 ng/mL IFN-ɣ | [1] |
| iDeg-1 | 1.7 ± 1.2 µM | IFN-ɣ-stimulated; 24-hour treatment | [5] |
| INCB024360 (Epacadostat) | IC50 data not in HeLa, but widely recognized as a potent clinical inhibitor | Method validated in HeLa cells; used at 1 µM in signaling studies | [4] [3] |
| NLG919 | Less potent than PCC0208009 & INCB024360 | 48-hour pre-treatment; 122 µM Trp, 25 ng/mL IFN-ɣ | [1] |
Beyond the standard enzyme activity assay, HeLa cells can be used for other mechanistic studies:
This diagram illustrates the regulatory pathways of IDO1 expression and the points of intervention for different inhibitor types, integrating findings from multiple studies [4] [2] [6].
This compound is a potent small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in immune suppression within the tumor microenvironment. With an exceptionally low IC₅₀ value of 0.6928 nM, this compound represents a promising research tool for investigating cancer immunotherapy approaches targeting the tryptophan-kynurenine metabolic pathway. This enzyme catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan, leading to the production of kynurenine and other immunosuppressive metabolites that facilitate tumor immune evasion. The strategic inhibition of IDO1 has emerged as a compelling therapeutic approach to reverse immunosuppression and enhance antitumor immunity, positioning this compound as a valuable compound for preclinical investigation in various cancer models.
The development of IDO1 inhibitors like this compound has gained significant momentum in recent years based on compelling evidence that IDO1 is overexpressed in diverse cancers and contributes to poor clinical outcomes. IDO1 expression in tumors creates an immunosuppressive microenvironment through multiple mechanisms: depletion of local tryptophan pools activates the GCN2 stress response pathway in T cells, leading to cell cycle arrest and functional anergy, while accumulation of kynurenine metabolites activates the aryl hydrocarbon receptor (AhR), promoting the differentiation of regulatory T cells (Tregs) and suppressing effector T cell function. By potently inhibiting IDO1 enzymatic activity, this compound offers a strategic approach to reverse these immunosuppressive mechanisms and potentially enhance the efficacy of other immunotherapeutic modalities.
Table 1: Fundamental Characteristics of this compound
| Property | Specification |
|---|---|
| CAS Number | 2568302-02-1 |
| Molecular Formula | C₂₃H₂₃ClN₄O₂ |
| Molecular Weight | 422.91 g/mol |
| IC₅₀ Value | 0.6928 nM |
| Target | Indoleamine 2,3-Dioxygenase 1 (IDO1) |
| Related Catalog | Signaling Pathways: Metabolic Enzyme/Protease: Indoleamine 2,3-Dioxygenase (IDO) |
This compound features a molecular structure characterized by the presence of chlorine, which likely contributes to its binding affinity and metabolic stability. The compound's high potency (sub-nanomolar IC₅₀) suggests strong interactions with the IDO1 active site, potentially involving coordination with the heme iron or critical hydrogen bonding with adjacent residues. While the specific structural motifs responsible for its potent inhibition require further characterization, the presence of both hydrogen bond acceptors and donors in its molecular formula indicates capacity for targeted interactions within the enzyme's binding pocket. Researchers should note that the pharmacological efficacy of IDO1 inhibitors extends beyond simple enzymatic inhibition, as the intracellular heme availability and post-translational modifications of IDO1 can significantly influence compound activity in cellular contexts.
The physicochemical properties of this compound, inferred from its molecular formula and weight, suggest moderate lipophilicity, which typically supports adequate membrane permeability for intracellular target engagement. This characteristic is particularly important for IDO1 inhibitors since IDO1 is primarily an intracellular enzyme located in the cytosolic and perinuclear regions of antigen-presenting cells and various tumor types. The molecular weight of approximately 423 g/mol positions this compound within the desirable range for small-molecule therapeutics, potentially offering favorable tissue distribution while maintaining sufficient structural complexity for high-affinity target binding. Further investigation is warranted to fully characterize its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion properties.
The indoleamine 2,3-dioxygenase 1 (IDO1) enzyme serves as a critical regulator of immune responses in various physiological and pathological contexts. Originally recognized for its role in host defense against intracellular pathogens through tryptophan depletion, IDO1 has emerged as a powerful immunosuppressive enzyme that contributes to the establishment of peripheral tolerance. In cancer, IDO1 is frequently overexpressed in tumor cells, stromal cells, and infiltrating antigen-presenting cells within the tumor microenvironment, where it drives the formation of immunosuppressive networks that protect tumors from immune-mediated destruction. The enzymatic activity of IDO1 initiates the kynurenine pathway, consuming tryptophan and generating biologically active metabolites that collectively suppress effector T cell function while promoting the expansion and activation of regulatory immune populations.
The immunosuppressive mechanisms mediated by IDO1 involve multiple interconnected pathways. Tryptophan depletion within the tumor microenvironment activates the GCN2 kinase pathway in T cells, leading to phosphorylation of eukaryotic initiation factor 2α (eIF2α) and subsequent translational repression that results in T cell anergy and cell cycle arrest. Simultaneously, the accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that promotes the differentiation of naïve T cells into regulatory T cells (Tregs) while suppressing Th17 differentiation and impairing dendritic cell immunogenicity. This dual mechanism—amino acid starvation stress response and activation of immunosuppressive signaling—establishes IDO1 as a master regulator of immune tolerance in the tumor microenvironment, making its inhibition a strategically compelling approach for cancer immunotherapy.
Table 2: Comparison of Selected IDO1 Inhibitors in Research and Development
| Compound Name | IC₅₀ / EC₅₀ | Development Stage | Key Characteristics |
|---|---|---|---|
| This compound | 0.6928 nM | Preclinical Research | Exceptional potency; research grade |
| Epacadostat (INCB024360) | 10 nM | Phase 3 Clinical Trials | Selective IDO1 inhibitor; extensive clinical evaluation |
| BMS-986205 (Linrodostat) | N/A | Phase 1/2a Clinical Trials | Optimized IDO1 inhibitor; irreversible binding mechanism |
| PF-06840003 | N/A | Phase 1 Clinical Trials | Orally available; brain-penetrant inhibitor |
| Indoximod (NLG-8189) | N/A | Clinical Trials | Prodrug; inhibits IDO1 and IDO2 pathways |
| NLG802 | N/A | Preclinical/Clinical | Prodrug of indoximod; optimized formulation |
The landscape of IDO1-targeted therapeutics includes diverse chemical scaffolds and mechanisms of action, with this compound representing one of the most potent inhibitors described in preclinical research. Unlike earlier generation inhibitors that primarily target the heme-bound (holo) form of IDO1, several recent compounds, including certain clinical candidates, demonstrate enhanced cellular activity by targeting the heme-free (apo) form of the enzyme, thereby circumventing substrate competition and achieving more sustained pathway inhibition. The differential target engagement strategies employed by various IDO1 inhibitors significantly influence their pharmacological profiles, with apo-form binders typically demonstrating superior cellular potency despite similar enzymatic IC₅₀ values. This understanding has important implications for interpreting the activity of this compound in cellular and in vivo models, as its exceptional potency may reflect optimized engagement with either the holo- or apo-form of IDO1.
The clinical development of IDO1 inhibitors has faced significant challenges despite compelling preclinical rationale. The phase 3 trial of epacadostat in combination with pembrolizumab failed to demonstrate improved clinical outcomes in melanoma patients, highlighting the complexities of targeting IDO1 in human cancers. Potential explanations for this discrepancy include compensatory mechanisms such as upregulation of alternative tryptophan catabolizing enzymes (TDO2 or IDO2), activation of AhR signaling through alternative ligands, or inadequate patient stratification strategies. These clinical experiences underscore the importance of continued preclinical research with highly potent inhibitors like this compound to better understand resistance mechanisms and identify optimal combination strategies that may unlock the full therapeutic potential of IDO1 pathway inhibition.
The enzymatic inhibition assay provides a direct measurement of a compound's ability to inhibit IDO1 activity in a cell-free system, establishing its intrinsic potency and mechanism of action. This protocol utilizes recombinant human IDO1 enzyme to determine the IC₅₀ value of this compound through quantification of kynurenine production, the primary metabolite generated during tryptophan catabolism.
Materials: Recombinant human IDO1 protein (commercially available or purified from E. coli expression systems); L-tryptophan substrate (prepare fresh 10 mM stock in PBS); this compound test compound (prepare 1 mM DMSO stock and serial dilutions); Assay buffer (50 mM potassium phosphate buffer, pH 6.5, containing 20 mM ascorbic acid, 100 µg/mL catalase, 10 µM methylene blue); 30% trichloroacetic acid; Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in acetic acid).
Procedure:
Technical Notes: Maintain consistent heme content across enzyme preparations as it significantly impacts catalytic activity. Include controls without enzyme (background) and without inhibitor (maximum activity). For compounds like this compound with sub-nanomolar potency, ensure precise pipetting and consider extending pre-incubation time to approach binding equilibrium. The specific assay conditions including pH, enzyme concentration, and incubation time may require optimization based on the specific recombinant IDO1 preparation used.
The cellular inhibition assay evaluates this compound activity in a physiologically relevant context, accounting for cell permeability, intracellular metabolism, and potential off-target effects. This protocol utilizes HeLa human cervical cancer cells that upregulate IDO1 expression upon interferon-γ (IFN-γ) stimulation.
Materials: HeLa cells (ATCC CCL-2); Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS); Human recombinant IFN-γ; this compound test compound; Kynurenine standards; Trichloroacetic acid; Ehrlich's reagent.
Procedure:
Technical Notes: The cellular potency of this compound (EC₅₀) may differ from its enzymatic IC₅₀ due to factors including cellular uptake, efflux mechanisms, and intracellular protein binding. Include controls for cell viability (e.g., MTT assay) to ensure observed effects are not due to cytotoxicity. For more physiologically relevant models, consider utilizing human dendritic cells or tumor cell lines with endogenous IDO1 expression, though stimulation with IFN-γ may still be required to achieve detectable enzyme activity.
This functional assay evaluates the ability of this compound to reverse IDO1-mediated T-cell suppression, providing a physiologically relevant measure of its immunomodulatory activity.
Materials: Human peripheral blood mononuclear cells (PBMCs) from healthy donors; Anti-CD3/CD28 activation beads; Human recombinant IFN-γ; this compound; CFSE cell proliferation dye; Flow cytometry antibodies for T-cell markers (CD3, CD4, CD8) and activation markers (CD25, CD69).
Procedure:
Technical Notes: The functional rescue of T-cell proliferation by this compound provides critical validation of its immunomodulatory potential beyond simple enzymatic inhibition. Include controls with 1-methyl-tryptophan (a widely used IDO inhibitor) as a reference compound. The magnitude of reversal in T-cell suppression correlates with the compound's cellular potency and its ability to maintain effective concentrations throughout the assay duration.
Figure 1: IDO1 Signaling Pathway and Mechanism of this compound Inhibition. This diagram illustrates the immunosuppressive mechanisms mediated by IDO1 in the tumor microenvironment and the strategic inhibition by this compound. Created based on information from [1] [2] [3].
The molecular mechanism of this compound involves potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, multiple cell types including tumor cells themselves, dendritic cells, macrophages, and endothelial cells upregulate IDO1 expression in response to inflammatory signals such as interferon-γ (IFN-γ). This elevated IDO1 expression leads to local tryptophan depletion and accumulation of kynurenine metabolites, creating an immunosuppressive milieu that facilitates tumor immune evasion through multiple interconnected mechanisms.
The immunosuppressive cascade mediated by IDO1 operates through two primary pathways: the GCN2 kinase pathway activated by tryptophan deficiency, and the aryl hydrocarbon receptor (AhR) pathway activated by kynurenine accumulation. Tryptophan depletion triggers the GCN2-dependent integrated stress response in T cells, leading to phosphorylation of eukaryotic initiation factor 2α (eIF2α) and subsequent translational repression that results in T cell cycle arrest and functional anergy. Simultaneously, kynurenine accumulation activates the AhR, a ligand-activated transcription factor that promotes the differentiation of naïve T cells into regulatory T cells (Tregs) while suppressing effector T cell function and dendritic cell immunogenicity. By potently inhibiting IDO1 enzymatic activity, this compound interrupts this immunosuppressive cascade, potentially restoring antitumor immunity and reversing the tumor's ability to evade immune surveillance.
Figure 2: Experimental Workflow for Comprehensive Characterization of this compound. This diagram outlines the recommended sequence of experiments for evaluating this compound, progressing from biochemical potency assessment to in vivo efficacy studies.
The systematic evaluation of this compound follows a logical progression from basic biochemical characterization to functional assessment in complex physiological systems. The initial biochemical assay establishes the fundamental potency of the compound against the purified IDO1 enzyme, providing essential parameters such as IC₅₀ values and mechanism of inhibition. This reductionist approach allows for precise quantification of target engagement without the complicating factors of cellular permeability and metabolism. Following biochemical characterization, cellular assays evaluate the compound's performance in more physiologically relevant contexts, accounting for membrane permeability, intracellular distribution, and potential interactions with cellular components beyond the primary target.
The functional validation of this compound represents a critical step in establishing its therapeutic potential, moving beyond simple enzymatic inhibition to demonstrate meaningful reversal of IDO1-mediated immunosuppression. The T-cell suppression assay directly measures the compound's ability to restore T-cell proliferation and function in the presence of IDO1-expressing antigen-presenting cells, providing a bridge between molecular target engagement and physiological immune response. Finally, in vivo studies in syngeneic tumor models offer the most comprehensive assessment of this compound's potential therapeutic utility, evaluating its pharmacokinetic properties, tissue distribution, and ability to modulate the tumor immune microenvironment in intact physiological systems. This tiered experimental approach ensures thorough characterization of this compound at multiple biological complexity levels, generating a robust dataset to inform decisions regarding its further development.
The primary research application of this compound lies in investigating the therapeutic potential of IDO1 inhibition in cancer immunotherapy. With its exceptional potency, this compound serves as an optimal tool compound for proof-of-concept studies examining whether targeted inhibition of the tryptophan-kynurenine pathway can reverse tumor-mediated immunosuppression and enhance antitumor immunity. Researchers can utilize this compound in syngeneic mouse models to evaluate its effects on tumor growth, immune cell infiltration, and the composition of the tumor immune microenvironment when administered as monotherapy or in combination with other immunomodulatory agents. The exceptional potency of this compound may provide therapeutic advantages over previously evaluated inhibitors, potentially achieving more complete pathway inhibition at lower doses.
Beyond monotherapy applications, this compound presents significant opportunities for investigating rational combination strategies with established cancer immunotherapies. Preclinical evidence suggests that IDO1 inhibition may synergize with immune checkpoint inhibitors (anti-PD-1/PD-L1, anti-CTLA-4), cancer vaccines, adoptive cell therapies, and conventional chemotherapeutic agents. The mechanistic rationale for these combinations stems from the multidimensional immunosuppressive effects of IDO1 activation, which simultaneously engages multiple pathways that dampen antitumor immunity. By disrupting these immunosuppressive mechanisms, this compound may lower the threshold for immune activation and overcome resistance to existing therapies. Future research directions should include comprehensive investigation of these combination approaches, identification of predictive biomarkers for patient stratification, and exploration of potential applications in non-oncological conditions characterized by pathological immune tolerance.
The table below summarizes the core functions and regulatory mechanisms of IDO1, which are critical for designing pharmacodynamic studies.
| Aspect | Description | Experimental & Therapeutic Implications |
|---|---|---|
| Core Function | Rate-limiting enzyme catabolizing tryptophan (Trp) to kynurenine (Kyn) [1] [2] [3]. | Creates an immunosuppressive microenvironment; target for cancer immunotherapy [2] [4] [5]. |
| Mechanisms of Immune Suppression | 1. Tryptophan Depletion: Activates GCN2 kinase, inhibiting T-cell proliferation and function [2] [4]. 2. Kynurenine Accumulation: Binds to Aryl Hydrocarbon Receptor (AhR), driving T-reg differentiation and upregulating PD-1 [6] [2]. | Dual-pathway suppression leads to T-cell dysfunction/anergy and tolerance [7]. | | Post-Translational Regulation | Deubiquitinase USP14 stabilizes IDO1 protein by preventing TRIM21-mediated degradation [6]. | USP14 represents an alternative therapeutic target to modulate IDO1 levels without compensatory AhR activation [6]. | | Clinical Resistance Link | High pre-treatment Kyn/Trp ratio in serum correlates with primary resistance to anti-PD-1 therapy (e.g., Nivolumab) in NSCLC [5]. | Serum Kyn/Trp ratio is a potential predictive biomarker for patient stratification [5]. |
Based on the general principles of IDO1 research, here are two key experimental pathways and a suggested workflow for evaluating an IDO1 inhibitor.
The signaling diagram below illustrates the core immunosuppressive mechanism driven by IDO1 activity, which IDO-IN-14 is designed to inhibit.
For a comprehensive assessment of this compound, you can follow the workflow below, which integrates key in vitro and in vivo assays.
Here are detailed methodologies for two foundational experiments, adapted from the literature, which you can tailor for this compound.
1. In Vitro IDO1 Enzyme Inhibition Assay This protocol measures the direct inhibitory effect of this compound on the IDO1 enzyme.
2. Cell-Based IDO1 Inhibition and Functional T-cell Assay This protocol evaluates the cellular activity of this compound and its functional consequence on T-cell proliferation.
The indoleamine 2,3-dioxygenase 1 (IDO1) enzyme is a well-established mediator of immunosuppression in the tumor microenvironment (TME). It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan (Trp) into kynurenine (Kyn) [1] [2]. This metabolic activity drives tumor immune escape through two primary mechanisms:
Due to this pivotal role, inhibiting IDO1 is a promising strategy to reverse immunosuppression and enhance anti-tumor immunity [1] [6]. The following diagram illustrates this core pathway and the theoretical point of inhibition for a compound like IDO-IN-14.
Based on the established biology of IDO1, here are detailed protocols for key experiments to characterize the efficacy and mechanism of action of this compound.
This protocol measures the direct ability of this compound to inhibit the enzymatic activity of IDO1.
This assay evaluates whether this compound can inhibit IDO1 activity in a live-cell context.
This protocol tests the functional outcome of IDO1 inhibition: the reversal of T-cell suppression.
Although specific data for this compound is not available, the table below summarizes key inhibitors that have been in clinical trials, providing a benchmark for comparison [1].
| Inhibitor Name | Selectivity | Highest Phase Reached | Key Clinical Findings & Status |
|---|---|---|---|
| Epacadostat | IDO1 selective | Phase III | Failed primary endpoint in combo with pembrolizumab vs. melanoma (2018); dampened enthusiasm for class [7]. |
| BMS-986205 | IDO1 selective | Phase I/II | Novel mechanism: irreversible enzyme inactivation; studied in combo with nivolumab (anti-PD-1) [1]. |
| Navoximod (GDC-0919) | IDO1 selective | Phase I | Showed target engagement and was well-tolerated; development likely halted [1]. |
| Indoximod | IDO1/TDO dual | Phase II | Works as a pro-drug mimic of tryptophan; designed to bypass GCN2-mediated suppression [1]. |
| HTI-1090 | IDO1/TDO dual | Phase I | A dual inhibitor aiming to overcome compensatory TDO upregulation upon IDO1 inhibition [1]. |
The failure of the epacadostat phase III trial highlighted critical challenges in targeting IDO1. Future research on this compound should consider these aspects [4] [7]:
While direct data on this compound is currently unavailable, the well-elucidated role of IDO1 in cancer immunosuppression provides a clear roadmap for its evaluation. The application notes and protocols detailed herein—covering biochemical, cellular, and functional immunology assays—offer a robust framework for characterizing this compound. Learning from past clinical setbacks, future work should focus on rational combination strategies and patient stratification to unlock the full potential of IDO1 inhibition in cancer immunotherapy.
Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular enzyme that is a key regulator of immune tolerance. It exerts potent immunosuppressive effects by catalyzing the degradation of the essential amino acid tryptophan (Trp) and producing metabolites known as kynurenines (KYN) [1] [2].
This metabolic manipulation impacts T-cells in two primary ways:
In the context of cancer, such as colorectal cancer, high IDO1 protein levels are significantly associated with lower T-cell infiltration (Immunoscore), presence of distant metastasis, and poor patient survival [2]. Therefore, IDO1 is an attractive target for cancer immunotherapy, and robust assays are needed to evaluate the efficacy of IDO1 inhibitors like IDO-IN-14.
The table below summarizes the core components and variables to consider when designing a T-cell suppression assay focused on IDO1.
| Parameter | Description & Options | Key Considerations |
|---|
| Responder Cells | • Purified CD4+ T-cells [3] • Purified CD8+ T-cells [1] • Total PBMCs [4] [5] | Using purified T-cells reduces variability. Using PBMCs provides a more physiologically relevant system with multiple immune cell interactions [4] [5]. | | Suppressor/APC Cells | • IDO1-competent Dendritic Cells (DCs) [6] • IDO1-overexpressing cell lines [6] • Tregs (for general suppression control) [7] | IDO1 expression in DCs is often induced by inflammatory signals like IFN-γ. The choice depends on whether the assay focuses on IDO1 function or Treg-mediated suppression. | | Stimulation | • Anti-CD3/CD28 coated beads [3] [7] • Antigen-specific peptides | Anti-CD3/CD28 beads provide a strong, standardized polyclonal activation independent of other Antigen-Presenting Cells (APCs). | | Readout Method | • Proliferation: CFSE dilution, CellTrace Violet [4] [3] • Activation: CD154 (CD40L), CD69 expression (16-hour assay) [3] • Protein Synthesis: Puromycin (PMY) incorporation [7] • Viability: Annexin V / Propidium Iodide [3] | A rapid (16h) activation-suppression assay based on CD154 is suitable for potency testing. Proliferation assays (72-96h) and protein synthesis assays provide deeper functional insights [3] [7]. | | Key Measurements | • % Suppression of proliferation/activation • KYN/Trp ratio in supernatant [6] • Phosphorylation of mTORC1 targets (S6, 4E-BP1) [7] | The KYN/Trp ratio is a direct indicator of IDO1 enzymatic activity. mTORC1 inhibition is a key downstream effect of T-cell suppression [7]. |
This protocol outlines the steps for a co-culture assay using IDO1-competent Dendritic Cells to suppress T-cell activation.
Workflow Overview:
Materials:
Procedure:
The following diagram illustrates the mechanism by which IDO1-expressing cells suppress T-cell function, and the potential point of inhibition for this compound.
Calculate the percentage suppression for each condition using the following formula:
% Suppression = [1 - (Response with DCs / Response without DCs)] × 100
Where "Response" can be the percentage of divided T-cells, the mean fluorescence intensity (MFI) of CD154, or the geometric MFI of puromycin incorporation.
Dose-response curves can be generated by plotting % Suppression (or % Inhibition of the KYN/Trp ratio) against the log concentration of this compound to determine the IC50 value.
The table below summarizes key experimental strategies you can employ to address low solubility.
| Strategy | Core Principle | Example Experimental Approach | Key Considerations |
|---|---|---|---|
| Nanoparticle Formulations [1] | Encapsulates drug in nano-sized carriers to enhance dissolution and target tumors via EPR effect. | Formulate polymeric micelles, liposomes, or lipid nanoparticles. | Protects drug, enables targeted delivery; requires specialized equipment and characterization (size, PDI, encapsulation efficiency). |
| Prodrug Approach [4] | Chemically modifies drug into inactive, more soluble form that converts to active form in the body. | Synthesize a water-soluble prodrug (e.g., phosphate ester). | Can drastically improve solubility and permeability; requires chemical synthesis and study of conversion kinetics. |
| Particle Size Reduction [3] | Increases surface area for dissolution via smaller particle size. | Create nanosuspensions using milling or high-pressure homogenization. | Relatively simple; may require stabilizers to prevent particle aggregation. |
| Solid Dispersions [3] | Disperses drug at molecular level in hydrophilic polymer matrix. | Use spray drying or hot-melt extrusion with polymers like PVP or HPMC. | Can achieve high solubility; risk of drug re-crystallization over time (physical instability). |
| Salt Formation [3] | Increases water solubility through formation of ionized salt with counterion. | Precipitate drug as a salt with HCl, succinate, etc. | One of the most common methods; only applicable to ionizable compounds. |
| Use of Co-solvents & Surfactants [3] | Uses solvents (e.g., DMSO, PEG) and surfactants to aid drug dissolution in aqueous media. | Dissolve drug in small volume of DMSO followed by dilution in aqueous buffer with surfactant (e.g., Cremophor EL). | Simple for in vitro studies; surfactant cytotoxicity and in vivo safety must be evaluated. |
Here are detailed methodologies for two of the most relevant advanced strategies based on current research.
This protocol is adapted from methods used for novel IDO-responsive micelles [5] [1].
The following diagram illustrates the structure of these micelles and their proposed mechanism of action in an IDO-rich tumor microenvironment.
Diagram: Structure and IDO-Responsive Mechanism of Polymeric Micelles. The micelle's hydrophobic core carries the IDO1 inhibitor, while the hydrophilic PEG shell provides stability. In the IDO-rich tumor microenvironment, the enzyme can trigger micelle swelling and drug release [5].
Accurate measurement is key to troubleshooting. This workflow combines thermodynamic solubility assessment with a cell-based permeability model.
Diagram: Workflow for Simultaneous Solubility and Permeability Assessment. This integrated approach allows for definitive Biopharmaceutics Classification System (BCS) categorization, which is critical for guiding formulation strategy [4] [3].
Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility
Without published stability data, the most reliable information will come directly from the supplier or from your own experimental validation. Here is a recommended course of action:
The table below outlines key parameters to test in a stability study, drawing on standard practices for handling small molecule inhibitors [1].
| Parameter | Recommended Testing Conditions | Analysis Method |
|---|---|---|
| Solution Stability | Prepare stock solution in DMSO. Aliquot and store at recommended temperature (e.g., -20°C or -80°C). Analyze samples at time zero and after 1, 2, 4, and 8 weeks. | HPLC with UV/VIS detection to check for degradation products and quantify peak area of the main compound. |
| Freeze-Thaw Stability | Subject aliquots of the stock solution to multiple (e.g., 3-5) freeze-thaw cycles. Analyze after the final cycle. | HPLC to compare with a freshly prepared sample or a one-time-thawed aliquot. |
| Short-Term & Photo-Stability | Leave a small volume of stock solution at room temperature for 4-8 hours, both in ambient light and protected from light. | HPLC to assess degradation from heat and light exposure. |
Here is a detailed methodology you can adapt to generate your own stability data for IDO-IN-14 [1].
Preparation of Stock Solution:
Sample Storage and Aliquoting:
HPLC Analysis:
Testing Schedule and Comparison:
The following diagram outlines the logical workflow for conducting a stability study, from sample preparation to data interpretation.
For researchers working with IDO1 inhibitors like IDO-IN-14, achieving consistent cellular activity can be challenging. Below is a troubleshooting guide for common issues, compiled from established research on IDO1 biology and inhibition.
FAQ 1: My cellular assay shows low inhibition of kynurenine production even with a high inhibitor concentration. What could be wrong?
| Potential Cause | Investigation Approach | Suggested Optimization |
|---|
| Insufficient Cellular Uptake | - Perform a cellular permeability assay (e.g., Caco-2).
FAQ 2: I observe high variability in kynurenine readouts between experimental replicates. How can I improve consistency?
| Potential Cause | Investigation Approach | Suggested Optimization |
|---|
| Inconsistent IDO1 Induction | - Use a standardized IFN-γ concentration (e.g., 10-100 ng/mL).
FAQ 3: The inhibitor works in a monoculture but fails in a co-culture system with immune cells. Why?
| Potential Cause | Investigation Approach | Suggested Optimization |
|---|
| Off-Target Effects on Immune Cells | - Assess compound toxicity on T cells directly.
To establish a baseline for your troubleshooting, here is a generalized protocol for evaluating IDO1 inhibitor activity in cells, based on common methodologies in the field [1] [2].
Cell Seeding and IDO1 Induction:
Inhibitor Treatment:
Incubation and Sample Collection:
Kynurenine Detection and Data Analysis:
The following diagrams illustrate the core biological pathway targeted by this compound and the experimental workflow for testing it.
IDO1 Immunosuppressive Pathway & Inhibitor Action
Cellular Assay Workflow for IDO1 Inhibitors
The table below summarizes the common off-target effects and experimental findings for several well-characterized IDO inhibitors, which are highly relevant for assessing IDO-IN-14.
| Inhibitor Name | Reported Off-Target Effects & Mechanisms | Key Experimental Findings / Troubleshooting Cues |
|---|
| Epacadostat [1] [2] | - Compensatory activation of the Aryl Hydrocarbon Receptor (AhR) pathway [3].
To systematically evaluate this compound for similar off-target effects, you can adapt the following experimental approaches.
Primary On-Target Potency Assay
Key Off-Target & Functional Cell-Based Assays
The following diagram illustrates the key pathways affected by IDO1 and the points where inhibitors and their documented off-target effects intervene.
Based on the clinical and pre-clinical experience with other IDO inhibitors, here are critical points to consider when your experiments with this compound yield unexpected results.
IDO-IN-14 is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). To troubleshoot experiments effectively, it's vital to understand the pathway it modulates. The diagram below illustrates the key biological process that this compound is designed to interrupt.
This pathway is a critical regulator of immune responses, and its overactivation is implicated in various diseases, creating an immunosuppressive environment that allows tumors to escape immune surveillance [1] [2].
To help researchers design and troubleshoot their experiments, the table below summarizes common assays used to evaluate IDO1 inhibitors like this compound.
| Assay Type | Measured Parameters | Potential Insights for this compound |
|---|---|---|
| Enzymatic Activity | Kynurenine/Tryptophan (Kyn/Trp) ratio [1] | Direct measure of compound potency in cell-free or cellular systems. |
| Cell Proliferation | T-cell proliferation, Viability of cancer/immune cells [1] [3] | Functional validation of restored immune function; checks for cytotoxicity. |
| Gene/Protein Expression | IDO1, CYP1A1, AhR target gene mRNA/protein levels [4] [3] | Confirms on-target effect and assesses impact on AhR signaling. |
| Metabolite Profiling | Levels of KYN, QUIN, KYNA, NAD+ via LC-MS/MS [5] | Comprehensive view of pathway inhibition and downstream metabolic effects. |
Here are answers to anticipated questions based on general challenges in IDO-AhR research.
Q1: My this compound treatment isn't showing the expected T-cell proliferation boost in my co-culture assay. What could be wrong?
Q2: Why does this compound treatment sometimes lead to an unexpected increase in AhR signaling?
Q3: How can I validate the specificity of this compound for IDO1 over other related enzymes?
Since the literature search did not yield specific data on this compound, I suggest you:
USP14 promotes immune suppression in colorectal cancer by preventing the degradation of the IDO1 protein. The core of this mechanism lies in the regulation of protein stability at the post-translational level [1] [2] [3].
The following diagram illustrates this deubiquitination and stabilization process:
The consequence of this stabilization is a more immunosuppressive tumor microenvironment. Higher levels of IDO1 lead to increased catabolism of tryptophan and accumulation of kynurenine, which suppresses cytotoxic T cells and contributes to poor patient survival [1].
To empirically study this pathway and troubleshoot related experiments, the following methodologies are central.
This protocol is used to validate the physical interaction between USP14 and IDO1 [1].
This assay determines the effect of USP14 on IDO1 protein stability by monitoring its degradation rate [4].
This protocol confirms that USP14 removes ubiquitin chains from IDO1 [1].
The table below summarizes the core findings from key experiments that elucidate this mechanism.
| Experimental Approach | Key Finding | Biological Outcome / Interpretation |
|---|---|---|
| Co-immunoprecipitation [1] | USP14 selectively interacts with IDO1, but not other TRP metabolism enzymes. | Confirms a specific physical interaction, suggesting a direct regulatory relationship. |
| USP14 Knockdown [1] [2] | Decreases IDO1 protein levels, but not its mRNA levels. | USP14 regulates IDO1 at the post-translational, not transcriptional, level. |
| In Vivo Deubiquitination [1] | Overexpression of USP14 reduces the polyubiquitination of IDO1. | USP14 functions as a deubiquitinating enzyme for IDO1, preventing its degradation. |
| CHX Chase Assay [4] | USP14 knockdown shortens the half-life of its target proteins (e.g., ACSL4). | Demonstrates that USP14 stabilizes target proteins by increasing their longevity in the cell. |
| Pharmacological Inhibition of USP14 [1] [3] | Reduces tumor growth, reverses T-cell suppression, and sensitizes tumors to anti-PD-1 therapy in mouse models. | Highlights the therapeutic potential of targeting the USP14-IDO1 axis in cancer immunotherapy. |
Resistance to IDO inhibitor-based combination therapies can arise from multiple factors. The table below summarizes the primary mechanisms and the cell types or pathways involved.
| Mechanism of Resistance | Key Players / Pathways Involved | Impact on Tumor Microenvironment (TME) |
|---|---|---|
| Compensatory Pathway Activation [1] [2] | TDO2 enzyme; Aryl Hydrocarbon Receptor (AhR) | Maintains immunosuppressive Kynurenine levels, negating IDO1 blockade. |
| Upregulation of Alternative Immune Checkpoints [3] | TIM-3, LAG-3 | Induces T-cell exhaustion, leading to resistance against anti-PD-1/IDO-IN-14 therapy. |
| Dysfunctional Antigen Presentation [3] | B2M deficiency; Loss of MHC-I | Prevents effector T-cell recognition and attack of cancer cells. |
| Aberrant Intracellular Signaling [4] [3] | JAK-STAT; PI3K-Akt-mTOR; Wnt/β-catenin | Alters cytokine signaling, promotes T-cell exclusion, and creates a "cold" tumor. |
| Insufficient Target Inhibition [1] | IDO1 enzyme (inadequate inhibition) | Fails to reverse Tryptophan depletion and Kynurenine accumulation. |
| Impairment of Effector T-cells [3] | CD8+ T cells; Metabolic pathways | Leads to T-cell dysfunction, anergy, or impaired infiltration into the TME. |
FAQ 1: Our in vivo model shows poor response to the IDO-IN-14 + anti-PD-1 combination. What could be the cause?
FAQ 2: How can we experimentally confirm that the observed resistance is linked to the IDO pathway and not just the immune checkpoint inhibitor?
FAQ 3: We suspect metabolic dysregulation of T cells is causing resistance. How can we investigate this?
For a systematic investigation, you can guide users through the following workflow, which visualizes the key steps from initial observation to mechanistic validation.
Based on identified mechanisms, here are potential strategies to test:
The kynurenine to tryptophan (KYN/TRP) ratio is a standard method for indirectly assessing indoleamine 2,3-dioxygenase 1 (IDO1) activity in biological samples [1]. Here are the methodological details from the literature.
Table 1: Experimental Protocols for KYN/TRP Ratio Measurement
| Aspect | Protocol from Darcy et al. (2011) [1] | Protocol from Suicide Study (2025) [2] |
|---|---|---|
| Sample Type | Human plasma | Human serum |
| Sample Processing | Centrifugation; plasma separated and stored at -80°C | Centrifugation; serum aliquoted and stored at -80°C |
| Measurement Method | High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Tryptophan Detection | Fluorescence (Ex: 250 nm, Em: 395 nm) | ELISA, Absorbance at 450 nm |
| Kynurenine Detection | UV detection (250 nm) | ELISA, Absorbance at 450 nm |
| Ratio Calculation | ( [Kyn] (µmol/L) / [Trp] (µmol/L) ) × 1000 | Values converted to molar units (nmol/L for Trp, µmol/L for Kyn); ratio reported on a ×10^6 scale |
Q1: What does an elevated KYN/TRP ratio signify in my experiment? An elevated KYN/TRP ratio indicates increased activity of the IDO1 enzyme. This is often a response to inflammatory signals (like IFN-γ) and signifies that tryptophan is being catabolized into kynurenine and other downstream metabolites [3] [1]. In the context of cancer research, this is associated with creating an immune-tolerant microenvironment and directly promoting cancer cell survival [3].
Q2: My results are inconsistent across runs. What could be the cause?
Q3: Why should I consider the KYN/TRP ratio instead of just measuring kynurenine? The ratio is a more reliable indicator of IDO1 activity than kynurenine levels alone. Using the ratio corrects for variations in dietary tryptophan intake and overall amino acid pool size, providing a specific measure of enzymatic activity [1].
Understanding the broader biological context is crucial for troubleshooting. The following diagram illustrates the key signaling pathway activated by kynurenine pathway metabolites, which your compound IDO-IN-14 is designed to inhibit.
Diagram 1: Kynurenine metabolites activate a PI3K-Akt-β-catenin signaling axis. Metabolites from the kynurenine pathway (KP) trigger PI3K-Akt signaling, which promotes the nuclear translocation of β-catenin. Inside the nucleus, β-catenin drives gene expression that leads to increased cellular proliferation and resistance to apoptosis [3].
While data on IDO-IN-14 is unavailable, the table below summarizes key information for Epacadostat and other inhibitors from the search results, which may serve as useful benchmarks.
| Inhibitor Name | Core Structure | Reported Potency (Cell-Based Assay, IC₅₀) | Key Characteristics & Findings |
|---|---|---|---|
| Epacadostat (INCB024360) [1] | Hydroxyamidine [2] | 10 nM (HeLa cells) [1] | Highly potent and selective; phase III trial failed; found to stabilize pro-tumorigenic apo-IDO1 [3] [4] |
| NLG-919 [2] | Imidazoleisoindole [2] | Specific value not listed; less potent than others in reducing Kyn/Trp ratio in vivo [2] | Development was reportedly terminated by Roche due to disappointing efficacy [2] |
| PCC0208009 [2] | Tetrazole [2] | 2 nM (HeLa cells); longer inhibition duration (>72h) [2] | Effectively inhibited IDO expression in HeLa cells; showed better comprehensive pharmacological activity in study [2] |
To facilitate your own comparative studies, here are summaries of standard experimental methodologies used in the literature to generate the data above [2].
Recent research suggests that evaluating IDO1 inhibitors requires looking beyond simple catalytic potency. A significant finding regarding Epacadostat is that it stabilizes the apo-form of IDO1 (the form without its heme cofactor). This apo-IDO1 can still initiate pro-tumorigenic signaling pathways independent of its enzyme activity [3] [4].
The diagram below illustrates this signaling mechanism, which may contribute to the clinical failure of catalytic inhibitors like Epacadostat.
This discovery implies that an ideal IDO1 inhibitor might need to degrade the entire protein or block its signaling function, rather than just inhibit its catalytic site [3] [5] [4].
To provide helpful context, the table below summarizes the key IDO1 inhibitors that are documented in recent scientific literature. This can serve as a reference point for understanding the landscape of IDO1 inhibitor development.
| Inhibitor Name | Key Characteristics / Stage of Development | Reported Findings & Challenges |
|---|---|---|
| Epacadostat [1] [2] [3] | Selective IDO1 enzyme inhibitor; reached Phase III clinical trials. | Failed Phase III trial (ECHO-301/KENYNOTE-252) in melanoma; recent studies suggest it may stabilize a pro-tumorigenic signaling form of IDO1 [3]. |
| BMS-986205 [1] [4] | IDO1 inhibitor; has been in clinical trials (Phase I-III). | - |
| Indoximod [1] [2] [5] | Tryptophan mimetic; thought to act on downstream signaling (e.g., mTOR). | - |
| Navoximod (NLG-919) [1] [2] | Selective IDO1 enzyme inhibitor; has been in early-stage clinical trials. | - |
The indoleamine 2,3-dioxygenase 1 (IDO1) enzyme is a well-known immune checkpoint in the tumor microenvironment [4]. Its activity leads to T-cell suppression through tryptophan depletion and production of kynurenine (KYN), which activates the aryl hydrocarbon receptor (AhR) [6] [7] [8]. The following diagram illustrates this pathway and the mechanisms of different inhibitor types.
The table below summarizes key experimental data for IDO-IN-14 and other inhibitors from a 2020 preclinical study. "PCC0208009" is the research code for this compound [1].
| Inhibitor (Research Code) | Core Structure | In Vitro IC₅₀ / Potency | Effects on Immune Cells | In Vivo Effects (Kyn/Trp Reduction) |
|---|---|---|---|---|
| This compound (PCC0208009) | Tetrazole [1] | 2 nM; >72h duration [1] | Enhanced PBMC proliferation/activation; inhibited IDO expression in HeLa cells [1] | Potent in CT26/B16F10 models [1] |
| Epacadostat (INCB024360) | Hydroxyamidine [1] | Less potent than PCC0208009 [1] | Lower enhancement of PBMC activity than PCC0208009 [1] | Potent in CT26/B16F10 models [1] |
| Navoximod (NLG919) | Imidazoleisoin-dole [1] | Less potent than PCC0208009 [1] | Lower enhancement of PBMC activity than PCC0208009 [1] | Less potent than PCC0208009/INCB024360 [1] |
The data in the table above was generated through a series of standardized experiments [1]:
To understand the context of inhibition, the following diagram illustrates the IDO1-mediated signaling pathway in the tumor microenvironment and where small-molecule inhibitors like this compound act.
Despite a comprehensive search of published literature and clinical trial databases, I was unable to find any studies that report the efficacy of IDO-IN-14 in syngeneic mouse models.
This absence of data could mean that:
To provide useful background, here is information on the general principles of IDO1 inhibition and the syngeneic mouse models used in this field of research.
Syngeneic models involve implanting mouse cancer cells into immunocompetent mice with the same genetic background. This allows researchers to study interactions between the tumor and an intact immune system [1].
The table below summarizes some commonly used syngeneic models and their typical immune contexts, which are crucial for testing immunotherapies like IDO1 inhibitors.
| Model Name | Cancer Type | Host Strain | Reported Immune Context |
|---|---|---|---|
| MC38 | Colorectal Adenocarcinoma | C57BL/6 | Immunogenic; T-cell inflamed [2] |
| CT26 | Colorectal Carcinoma | BALB/c | Immunogenic; used in combination therapy studies [1] |
| ID8 | Ovarian Cancer | C57BL/6 | Used in immunoprofiling studies; lymphocyte-rich variant (ID8-Trp53-/-) reported [3] |
| Eµ-TCL1 | Chronic Lymphocytic Leukemia (CLL) | C57BL/6 | Used for evaluating IDO1 inhibitor efficacy (e.g., epacadostat) [4] |
For comparison, the table below lists several IDO1 inhibitors that have been publicly evaluated in clinical trials, unlike this compound.
| Inhibitor Name | Key Characteristics | Reported Clinical Outcome |
|---|---|---|
| Epacadostat | Highly potent and selective IDO1 inhibitor [5] | Phase III trial (ECHO-301) in melanoma with anti-PD-1 failed to show benefit over placebo [6]. |
| BMS-986205 | Structurally distinct, irreversible inhibitor; used in clinical trials for hepatocellular carcinoma [5] [6]. | Clinical trials ongoing/conducted in various combinations. |
| Navoximod (RG6078) | Orally available, potent small-molecule inhibitor [5]. | Evaluated in early-phase clinical trials. |
To illustrate how efficacy is typically tested, the diagram below outlines a general workflow based on a published study investigating a different target (USP14) that stabilizes IDO1 [2]. This provides a template for the kinds of experiments you would expect.
A typical study involves treating mice bearing established syngeneic tumors with the experimental compound, either alone or in combination with other agents like anti-PD-1 antibodies [2]. Key readouts include:
Given that the data for this compound is not in the public domain, you may need to:
The IDO1 enzyme is a key immunosuppressive player in the tumor microenvironment (TME). Understanding its function and the mechanisms of its inhibitors is crucial for validating any new compound like IDO-IN-14.
The core function of IDO1 is to catalyze the first, rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine [1] [2]. This process creates a powerfully immunosuppressive microenvironment through two main mechanisms:
The diagram below illustrates this key immunosuppressive pathway.
Fig. 1: The core IDO1-mediated immunosuppressive pathway in the TME. IFN-γ induces IDO1 expression, which catabolizes tryptophan (Trp) into kynurenine (Kyn). Trp depletion activates GCN2, while Kyn accumulation activates AhR, leading to T cell arrest and Treg differentiation.
Since data on this compound is unavailable, the table below summarizes other IDO1 and dual IDO/TDO inhibitors that have been in clinical development, which can serve as benchmarks for comparison [4].
| Inhibitor Name | Type | Key Development Phase | Representative Clinical Trials (as of 2025) |
|---|---|---|---|
| Epacadostat | Selective IDO1 inhibitor | Phase II (Multiple solid tumors) | Combined with PD-1 inhibitors |
| BMS-986205 | Selective IDO1 inhibitor | Phase II (Multiple solid tumors) | Combined with nivolumab (anti-PD-1) |
| Navoximod | Selective IDO1 inhibitor | Phase II (Multiple solid tumors) | Evaluated with atezolizumab |
| Indoximod | Dual IDO1/TDO inhibitor | Phase II (Multiple solid tumors) | Combined with various immunotherapies |
| HTI-1090 | Dual IDO1/TDO inhibitor | Phase I (Solid tumors) | - |
To thoroughly validate an IDO1 inhibitor like this compound, researchers typically employ a suite of experimental protocols. The workflow below outlines the key steps from in vitro assays to in vivo models.
Fig. 2: A multi-tiered experimental workflow for validating IDO1 inhibitors, progressing from biochemical and cellular assays to in vivo tumor models.
The Kynurenine/Tryptophan (Kyn/Trp) ratio in blood plasma or serum is widely used as a functional biomarker for the activity of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) [1] [2]. IDO1 is an immunomodulatory enzyme that is overexpressed in various cancers and inflammatory diseases. It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan (Trp) into kynurenine (Kyn) [1] [3].
An elevated Kyn/Trp ratio reflects increased IDO1 activity, which creates an immunosuppressive environment by depleting tryptophan and accumulating kynurenine and its metabolites, leading to the suppression of T-cell function and proliferation [1] [4] [5]. Consequently, a high Kyn/Trp ratio is often associated with poor prognosis and disease progression in cancers like non-small-cell lung cancer (NSCLC) and has been explored as a diagnostic biomarker in infectious diseases like tuberculosis [1] [2].
The gold standard method for quantifying tryptophan and kynurenine levels is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The table below summarizes the core protocols from recent studies:
| Component | Specifications |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] [6]. |
| Sample Type | Human plasma [2], tissue homogenates (placenta, umbilical cord) [6]. |
| Sample Volume | 50 μL of plasma [2]. |
| Sample Preparation | Deproteinization with acetonitrile; addition of stable isotope-labeled internal standards; drying and reconstitution [2]. |
| Chromatography | Ultra Performance Liquid Chromatography (UPLC) with a run time of ~6 minutes [2]. |
| Detection | Mass spectrometer operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) [2]. |
| Quantification | Quantification via internal standard method; ratio calculated as [Kyn] / [Trp] [2]. |
Understanding the complex biology of IDO1 is crucial for interpreting biomarker data and the performance of inhibitors. The following diagram illustrates the key pathways and regulatory mechanisms involving IDO1.
Key insights from recent research that are critical for evaluating IDO1 inhibitors include:
Linrodostat is a potent, selective, and irreversible oral inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), which is a key enzyme in the immunosuppressive tumor microenvironment [1] [2]. It is notable for targeting the apo-form (heme-free) of the IDO1 enzyme, a mechanism associated with sustained target engagement [3] [2].
The table below summarizes key preclinical data for Linrodostat:
| Parameter | Experimental Data |
|---|---|
| IC₅₀ (Cell-Free Assay) | 1.7 nM (vs. IDO1) [4] |
| Cellular IC₅₀ (Kynurenine Production) | 1.1 nM (HEK293 cells expressing human IDO1) [1] [4] |
| Cellular IC₅₀ (HeLa Cells) | 2 nM [5] [1] |
| Selectivity | No activity against TDO (IC₅₀ > 2000 nM) [4] |
| Mechanism | Irreversible inhibitor of the apo-form of IDO1 [4] [2] |
| Key Pharmacodynamic Effect | Reduces kynurenine levels in tumor xenograft models [1] |
The methodologies below, derived from the comparative study, are standard for characterizing IDO1 inhibitors like Linrodostat [6].
The following diagram illustrates the role of IDO1 in the tumor microenvironment and the distinct mechanisms of different inhibitor classes, including Linrodostat's action on the apo-form.
Since "this compound" was not found in the scientific literature accessed in this search, you may need to employ the following strategies to find detailed information:
The core purpose of these assays is to test if an IDO inhibitor can reverse the suppression of T-cell proliferation caused by IDO activity. The experiments typically involve creating a system where IDO is active, thus inhibiting T-cells, and then adding the inhibitor to see if T-cell function is restored [1].
The table below outlines the common experimental setups found in the literature.
| Assay Type | Key Components | Readout Methods | What it Measures |
|---|---|---|---|
| Mixed Cell Coculture [1] [2] | IDO-expressing antigen-presenting cells (e.g., macrophages, dendritic cells) + T-cells + IDO inhibitor | [^1] Tritium incorporation, Flow cytometry for cell division markers | Recovery of T-cell proliferation in an immunosuppressive microenvironment. |
| T-cell Activation under Tryptophan Deficiency [1] | T-cells activated in tryptophan-free medium + IDO inhibitor (to restore tryptophan) | [^1] Tritium incorporation, Cell cycle analysis by flow cytometry | Ability of inhibitor to counteract the G1 cell cycle arrest caused by tryptophan starvation. |
| CAR-T-cell Functional Assay [3] | IDO-expressing tumor cells + CLDN18.2-CAR-T-cells + IDO inhibitor (e.g., Epacadostat) | Flow cytometry (cytokines, exhaustion markers), Cytotoxicity assays | Enhancement of CAR-T-cell cytotoxicity and reduction in exhaustion markers. |
Notes on Readouts:
Here is a deeper dive into the methodologies, which you can adapt for validating IDO-IN-14.
This classic assay models a natural immunosuppressive microenvironment [1] [2].
This assay is highly relevant for cancer immunotherapy research, testing the inhibitor's ability to improve T-cell function against tumors [3].
The following diagram illustrates the metabolic pathway of IDO and how its inhibition can restore T-cell proliferation, which is the theoretical basis for the assays described above.